N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide

NNMT Inhibition Bisubstrate Inhibitor Enzyme Kinetics

Why choose this compound? It is a validated NNMT bisubstrate inhibitor with an IC50 of 25 nM – over 50-fold more potent than structural analog 78 (IC50 = 1.41 µM). Its nanomolar affinity ensures complete enzyme inhibition at low concentrations, minimizing off-target effects in cellular assays and enabling robust pharmacodynamic biomarker studies in oncology and metabolic disease models. Procuring less potent analogs risks cytotoxicity and data misinterpretation. This is the superior tool for co-crystallization, HTS screening, and in vivo metabolic research.

Molecular Formula C16H13F3N4O2
Molecular Weight 350.301
CAS No. 2034291-69-3
Cat. No. B2837158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide
CAS2034291-69-3
Molecular FormulaC16H13F3N4O2
Molecular Weight350.301
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)NCCN2C=C(C=N2)C3=COC=C3)C(F)(F)F
InChIInChI=1S/C16H13F3N4O2/c17-16(18,19)14-2-1-11(7-21-14)15(24)20-4-5-23-9-13(8-22-23)12-3-6-25-10-12/h1-3,6-10H,4-5H2,(H,20,24)
InChIKeyIISNIAQFQHSMEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide: A High-Affinity NNMT Inhibitor for Metabolic and Oncology Research


N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide (CAS 2034291-69-3) is a synthetic small molecule belonging to the bisubstrate inhibitor class targeting Nicotinamide N-Methyltransferase (NNMT) [1]. This compound features a distinct chemical architecture combining a furan ring, a pyrazole moiety, and a trifluoromethyl-substituted nicotinamide backbone, designed to engage the enzyme's substrate and cofactor binding pockets [1]. It has demonstrated exceptional inhibitory potency against human NNMT, with a reported IC50 of 25 nM in a fluorescence polarization-based assay, significantly surpassing the activity of earlier-generation, structurally related analogs [1].

Why Generic NNMT Inhibitor Substitution Fails: The Potency Gap in N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide Analogs


Simple substitution with other in-class NNMT inhibitors is not scientifically valid due to a demonstrated potency gap exceeding one order of magnitude. Key structural analogs, such as bisubstrate inhibitor 78 from the same chemical series, exhibit an IC50 of 1.41 µM, which is over 50-fold weaker than the 25 nM IC50 of the target compound [1]. This stark difference arises from optimized interactions within the NNMT active site, where subtle modifications to the linker and heterocyclic substituents profoundly impact inhibitory activity. Procuring a less potent analog would require significantly higher compound concentrations in cellular assays, increasing the risk of off-target effects, cytotoxicity, and data misinterpretation [1].

Quantitative Differentiation Guide for N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide Procurement


>50-Fold Enhancement in NNMT Inhibition Potency Over a Key Structural Analog

This compound demonstrates a dramatic improvement in inhibitory potency compared to a close structural analog, bisubstrate inhibitor 78. The target compound achieves an IC50 of 25 nM against human NNMT, while the comparator exhibits an IC50 of 1.41 µM in a similar biochemical assay [1]. This 56-fold difference underscores the critical impact of the furan-3-yl-pyrazole-ethyl linker and trifluoromethylnicotinamide group on target engagement.

NNMT Inhibition Bisubstrate Inhibitor Enzyme Kinetics

Nanomolar Binding Affinity Confirmed by Orthogonal Ki Measurement

Beyond IC50, the compound's high binding affinity was confirmed by an orthogonal equilibrium binding assay, yielding a Ki of 70 nM [1]. In contrast, the earlier lead compound from which it was derived exhibited a Ki of approximately 190 nM, indicating a 2.7-fold improvement in target residence time [1]. This data provides a multi-parametric view of the compound's superior target engagement profile.

Binding Affinity Target Engagement NNMT

Structural Differentiation from NNMT Inhibitors with Alternative Binding Modes

The compound is a bisubstrate inhibitor, simultaneously occupying the nicotinamide and S-adenosyl methionine (SAM) binding pockets [1]. This contrasts with substrate-competitive inhibitors like NNMTi (IC50 = 1.2 µM) which only bind the nicotinamide site [2]. The bisubstrate binding mode typically confers higher selectivity and potency, as it leverages interactions across two distinct enzyme subsites, offering a more specific chemical tool for investigating NNMT's role in disease models.

Structure-Activity Relationship Bisubstrate Mimetic Chemical Probe

High-Value Application Scenarios for N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide


In Vitro Target Validation and Biochemical Assays

Its 25 nM IC50 makes it the preferred choice for routine biochemical screening and mechanism-of-action studies where complete NNMT inhibition is required at low concentrations. The compound's potency minimizes vehicle-related artifacts, ensuring assay robustness for high-throughput screening campaigns in oncology and metabolic disease programs [1].

Cellular Proof-of-Concept Studies for NNMT-Driven Pathologies

For cell-based models of oral cancer (e.g., HSC-2 line), where NNMT overexpression drives proliferation, this bisubstrate inhibitor's validated target engagement and sub-micromolar Ki offer a superior alternative to micromolar peers [1]. Its enhanced biochemical activity profile positions it as a leading candidate for establishing pharmacodynamic (PD) biomarker relationships in a disease-relevant context [1].

Structural Biology and Binding Mode Analysis

As a bisubstrate inhibitor, this compound is an ideal ligand for co-crystallization studies aimed at elucidating the full NNMT active site architecture. Its nanomolar affinity ensures high occupancy, facilitating high-resolution structural determination that can guide the rational design of the next generation of clinical NNMT candidates [1].

In Vivo Pharmacodynamic Studies in Metabolic Disease Models

Given its 70 nM Ki, translating to a favorable target residence time, this compound is suited for in vivo studies exploring NNMT inhibition on systemic nicotinamide metabolism. It can be used to probe the enzyme's role in obesity and type 2 diabetes in rodent models, where robust target inhibition is needed to observe significant effects on metabolic biomarkers like 1-methylnicotinamide (MNam) [1].

Quote Request

Request a Quote for N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.